2,6-Diphenyl-1-benzofuran-4-yl acetate
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Overview
Description
2,6-Diphenyl-1-benzofuran-4-yl acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including 2,6-Diphenyl-1-benzofuran-4-yl acetate, often involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or copper are commonly used in these processes . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-1-benzofuran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
2,6-Diphenyl-1-benzofuran-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-1-benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Another benzofuran derivative with similar biological activities.
2,3-Diphenylbenzofuran: Known for its anticancer properties.
2,6-Dimethylbenzofuran: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,6-Diphenyl-1-benzofuran-4-yl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2,6-diphenyl-1-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C22H16O3/c1-15(23)24-21-12-18(16-8-4-2-5-9-16)13-22-19(21)14-20(25-22)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
LIWSIRSWABWJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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